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Compound of Interest

Compound Name:
2-(Hydroxymethyl)-6-

methylpyridin-3-ol

Cat. No.: B186355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of hydroxymethyl methylpyridinols. These compounds, structural analogs of

pyridoxine (Vitamin B6), are of significant interest in medicinal chemistry and drug development

due to their potential to interact with biological systems that utilize pyridoxal 5'-phosphate (PLP)

as a cofactor. Understanding their physicochemical characteristics is paramount for predicting

their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for

designing novel therapeutic agents.

Quantitative Physicochemical Data
The following tables summarize the available quantitative data for key hydroxymethyl

methylpyridinols. It is important to note that experimental data for this class of compounds is

limited in the public domain, and some of the listed values are computational predictions.

Table 1: General Physicochemical Properties of Hydroxymethyl Methylpyridinols
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

4,5-

Bis(hydroxymeth

yl)-2-

methylpyridin-3-

ol hydrochloride

(Pyridoxine HCl)

C8H12ClNO3 205.64 Not Available Not Available

5-

(hydroxymethyl)-

4-

(methoxymethyl)-

2-methylpyridin-

3-ol

C9H13NO3 183.21 205-207[1]
316.88 (rough

estimate)[1]

6-

(hydroxymethyl)-

2-methylpyridin-

3-ol

C7H9NO2 139.15 Not Available
380.1 at 760

mmHg

2-

(hydroxymethyl)-

6-methylpyridin-

3-ol

C7H9NO2 139.15 Not Available Not Available

Table 2: Lipophilicity and Acidity of Hydroxymethyl Methylpyridinols
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Compound Name XLogP3 pKa

4,5-Bis(hydroxymethyl)-2-

methylpyridin-3-ol

hydrochloride (Pyridoxine HCl)

Not Available Not Available

5-(hydroxymethyl)-4-

(methoxymethyl)-2-

methylpyridin-3-ol

-0.68[1] Not Available

6-(hydroxymethyl)-2-

methylpyridin-3-ol
0.5879 Not Available

2-(hydroxymethyl)-6-

methylpyridin-3-ol
Not Available Not Available

Experimental Protocols
Detailed experimental protocols for the accurate determination of key physicochemical

parameters are crucial for drug development. The following sections outline standard

methodologies applicable to hydroxymethyl methylpyridinols.

Determination of Acid Dissociation Constant (pKa) by
UV-Vis Spectrophotometry
The pKa of a compound can be determined by monitoring changes in its UV-Vis absorbance

spectrum as a function of pH. This method is suitable for compounds containing a

chromophore whose electronic environment is altered upon ionization.[2][3][4][5][6]

Methodology:

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g.,

pH 2 to 12) with constant ionic strength are prepared.

Sample Preparation: A stock solution of the hydroxymethyl methylpyridinol is prepared in a

suitable solvent (e.g., methanol or water). Aliquots of the stock solution are then diluted into

each buffer solution to a final concentration that gives an optimal absorbance reading

(typically between 0.3 and 1.0).
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Spectrophotometric Measurement: The UV-Vis spectrum of the compound in each buffer

solution is recorded over a relevant wavelength range.

Data Analysis:

Identify the wavelength(s) of maximum absorbance difference between the fully

protonated and deprotonated species.

Plot absorbance at these selected wavelengths against pH.

The pKa is the pH at which the absorbance is halfway between the minimum and

maximum values, which corresponds to the inflection point of the sigmoid curve.[5]

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine

the pKa.

Determination of the Octanol-Water Partition Coefficient
(logP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP

value, which is a measure of a compound's lipophilicity.[7][8][9]

Methodology:

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually

saturated by stirring them together for 24 hours, followed by separation of the two phases.

Sample Preparation: A known amount of the hydroxymethyl methylpyridinol is dissolved in

one of the phases (usually the one in which it is more soluble).

Partitioning: A measured volume of the solution is added to a measured volume of the other

phase in a separatory funnel or vial. The mixture is then shaken vigorously for a set period

(e.g., 1-2 hours) to allow for equilibrium to be reached.

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated. Centrifugation can be used to aid separation.
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Concentration Analysis: The concentration of the compound in each phase is determined

using a suitable analytical technique, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of P.

Determination of Equilibrium Solubility
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a

particular solvent at a specific temperature to form a saturated solution.[10][11][12][13]

Methodology:

Sample Preparation: An excess amount of the solid hydroxymethyl methylpyridinol is added

to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed vial.

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant

temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The undissolved solid is separated from the solution by centrifugation

and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during

this step.

Concentration Analysis: The concentration of the dissolved compound in the clear

supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, LC-

MS/MS).

Solubility Value: The determined concentration represents the equilibrium solubility of the

compound in that solvent at that temperature.

Biological Signaling Pathways
As analogues of Vitamin B6, hydroxymethyl methylpyridinols are expected to interact with the

metabolic pathways of this essential vitamin. The two primary pathways of interest are the

Vitamin B6 Salvage Pathway and the Transsulfuration Pathway.
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Vitamin B6 Salvage Pathway
This pathway is responsible for the interconversion of various forms of vitamin B6 (vitamers) to

the biologically active form, pyridoxal 5'-phosphate (PLP).[14][15][16][17][18] The key enzymes

in this pathway are Pyridoxal Kinase and Pyridoxine 5'-phosphate Oxidase.[14][15]

Hydroxymethyl methylpyridinols may act as substrates or inhibitors of these enzymes.[19][20]

[21][22][23]
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Caption: Vitamin B6 Salvage Pathway.

Transsulfuration Pathway
The transsulfuration pathway is a critical metabolic route for the conversion of homocysteine to

cysteine, and it is dependent on the PLP cofactor.[24][25][26][27][28] The key enzymes in this

pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL).[25][28] By

modulating the availability of PLP, hydroxymethyl methylpyridinols could indirectly affect the flux

through this pathway.
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Caption: The PLP-dependent Transsulfuration Pathway.

Conclusion
The physicochemical properties of hydroxymethyl methylpyridinols are fundamental to their

potential as therapeutic agents. While the currently available data provides a preliminary

understanding, further experimental determination of key parameters such as pKa and logP is

essential for the rational design and development of new drug candidates. Their structural

similarity to Vitamin B6 suggests that their biological effects may be mediated through

interactions with the Vitamin B6 salvage and transsulfuration pathways. The experimental

protocols and pathway diagrams provided in this guide serve as a valuable resource for

researchers in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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